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molecular formula C11H16O3 B8658459 3,5-Dimethoxy-2-propylphenol CAS No. 80986-11-4

3,5-Dimethoxy-2-propylphenol

Cat. No. B8658459
M. Wt: 196.24 g/mol
InChI Key: KMZWDKAHTYTVLV-UHFFFAOYSA-N
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Patent
US06180659B2

Procedure details

Triphenylphosphine ethylbromide (4.1 g) was added to 2N sodium hydroxide/dimethyl sulfoxide solution (11 ml), prior to stirring at 50° C. for 30 minutes. To the mixture was added 4,6-dimethoxy-2-hydroxybenzaldehyde (1 g), for stirring at 50° C. overnight. The resulting solution was partitioned between ethyl acetate and dilute hydrochloric acid, and the resulting ethyl acetate phase was washed in water and subsequently in an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent:hexane:ethyl acetate=3:1), followed by addition of a catalytic amount of platinum dioxide for hydrogenation, to recover 3,5-dimethoxy-2-propylphenol (0.5 g; yield of 46%). By 2H-NMR (90 HMz, CDCl3), the compound has the peaks shown below.
Name
Triphenylphosphine ethylbromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
sodium hydroxide dimethyl sulfoxide
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH-].[Na+].CS(C)=O.[CH3:29][O:30][C:31]1[CH:38]=[C:37]([O:39][CH3:40])[C:34]([CH:35]=O)=[C:33]([OH:41])[CH:32]=1>>[CH3:40][O:39][C:37]1[C:34]([CH2:35][CH2:1][CH3:2])=[C:33]([OH:41])[CH:32]=[C:31]([O:30][CH3:29])[CH:38]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Triphenylphosphine ethylbromide
Quantity
4.1 g
Type
reactant
Smiles
C(C)Br.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
sodium hydroxide dimethyl sulfoxide
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+].CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C(C=O)C(=C1)OC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stirring at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
for stirring at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solution was partitioned between ethyl acetate and dilute hydrochloric acid
WASH
Type
WASH
Details
the resulting ethyl acetate phase was washed in water and subsequently in an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent:hexane:ethyl acetate=3:1)
ADDITION
Type
ADDITION
Details
followed by addition of a catalytic amount of platinum dioxide for hydrogenation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C(=C(C=C(C1)OC)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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